Methyl N-Boc-thiazolidine-2-carboxylate
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Overview
Description
Methyl N-Boc-thiazolidine-2-carboxylate is a chemical compound with the molecular formula C10H17NO4S. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-Boc-thiazolidine-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of thiazolidine-2-carboxylic acid with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-Boc-thiazolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl N-Boc-thiazolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting metabolic and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl N-Boc-thiazolidine-2-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cyclization reactions to form heterocyclic compounds. Its reactivity is primarily due to the presence of the thiazolidine ring, which can stabilize transition states and intermediates during chemical reactions .
Comparison with Similar Compounds
Methyl N-Boc-thiazolidine-2-carboxylate can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2-carboxylic acid: Lacks the Boc protecting group and methyl ester, making it less stable and less versatile in synthetic applications.
Thiazolidine-4-carboxylic acid: Differs in the position of the carboxyl group, leading to different reactivity and applications.
Thiazolidine-2,4-dione: Contains a dione functionality, making it more reactive in certain types of chemical reactions.
This compound is unique due to its Boc protecting group and methyl ester, which enhance its stability and versatility in various chemical transformations.
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-14-6-2-12(3-7-14)13-4-8-15(9-5-13)23(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSCQHVGKWYOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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